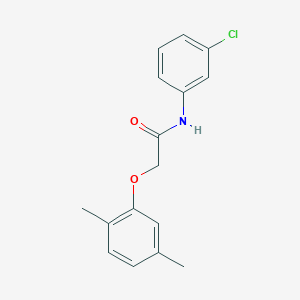

N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

CAS No.: 429625-55-8

Cat. No.: VC10906946

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 429625-55-8 |

|---|---|

| Molecular Formula | C16H16ClNO2 |

| Molecular Weight | 289.75 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H16ClNO2/c1-11-6-7-12(2)15(8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) |

| Standard InChI Key | NEMGOMCKIMHXJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Synthesis

The synthesis of N-(3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

-

Starting Materials:

-

3-chloroaniline (for the N-substituted phenyl group).

-

2,5-dimethylphenol (for the phenoxy group).

-

Chloroacetyl chloride (for the acetamide backbone).

-

-

Reaction Pathway:

-

The reaction begins with the formation of chloroacetyl chloride by treating acetic acid derivatives with thionyl chloride.

-

Chloroacetyl chloride reacts with 3-chloroaniline under basic conditions to form an intermediate amide.

-

The phenoxy group is introduced via nucleophilic substitution using 2,5-dimethylphenol in the presence of a base like sodium hydroxide or potassium carbonate.

-

-

Optimization:

-

Temperature control is critical to prevent side reactions.

-

Purification involves recrystallization or column chromatography.

-

Structural Insights

The compound's structure can be analyzed through various spectroscopic techniques:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide insights into the aromatic proton environments and substitution patterns on both phenyl rings.

-

-

FT-IR Spectroscopy:

-

Characteristic peaks include:

-

Amide C=O stretch (~1650 cm).

-

Aromatic C-H stretches (~3100 cm).

-

C-Cl stretches (~600–800 cm).

-

-

-

Mass Spectrometry:

-

Molecular ion peak at , consistent with the molecular weight.

-

-

X-ray Crystallography:

-

Crystal structure analysis reveals planar regions due to conjugation within aromatic rings and the amide group.

-

Potential Applications

-

Pharmaceutical Research:

-

The compound's amide functionality and substituted aromatic groups suggest potential bioactivity as an intermediate in drug design.

-

-

Material Science:

-

Its structural rigidity may make it useful in polymer or advanced material synthesis.

-

-

Chemical Reactivity Studies:

-

The presence of both electron-withdrawing and donating groups allows for studies on electrophilic and nucleophilic aromatic substitution reactions.

-

Comparative Analysis with Related Compounds

Research Gaps and Future Directions

-

Bioactivity Studies:

-

No comprehensive studies have been conducted to evaluate its pharmacological properties or toxicity profiles.

-

-

Physical Property Characterization:

-

Experimental data on melting point, boiling point, and solubility are required for industrial applications.

-

-

Derivatization:

-

Modifying substituents on either aromatic ring could yield derivatives with enhanced properties for specific applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume